Tazarotene Sulfoxide

Overview

Description

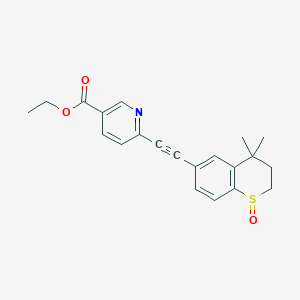

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate is a complex organic compound with the molecular formula C21H21NO2S. This compound is characterized by its unique structure, which includes a thiochromenyl group and a nicotinate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Mechanism of Action

Target of Action

Tazarotene Sulfoxide, also known as Ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate or Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate, primarily targets the retinoic acid receptors (RARs). It binds to all three members of the RAR family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg .

Mode of Action

Studies have shown that the active form of the drug, tazarotenic acid, binds to the rars and may modify gene expression . This interaction with the RARs leads to changes in cellular processes, including cell differentiation and proliferation.

Biochemical Pathways

Upon topical application, this compound is rapidly hydrolyzed by esterases to form its active metabolite, tazarotenic acid .

Pharmacokinetics

The systemic bioavailability of this compound (measured as tazarotenic acid) is low, approximately 1% after single and multiple topical applications to healthy skin . In patients with psoriasis under typical conditions of use, systemic bioavailability increased during the initial 2 weeks of treatment from 1% (single dose) to 5% or less (steady state) . The increased bioavailability is probably related to decreases in plaque elevation and scaling due to successful treatment, resulting in a less effective skin penetration barrier to this compound .

Result of Action

This compound has been shown in peer-reviewed double-blinded studies to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin . Histological studies have shown that long-term use of this compound is associated with a significant reduction in atypical melanocytes and keratocytes - cells considered to be precursors of skin cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the condition of the skin, such as the presence of plaque or scaling, can affect the absorption and bioavailability of the compound . Additionally, the compound’s action may be influenced by the concurrent use of other medications, such as oral antibiotics when treating acne .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate typically involves multiple steps. One common method includes the reaction of 4,4-dimethyl-3,4-dihydro-2H-thiochromene with ethynyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate undergoes various chemical reactions, including:

Oxidation: The thiochromenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiochromenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nicotinate ester and thiochromenyl moieties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-[(4,4-dimethyl-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate

- Ethyl 6-[(4,4-dimethyl-1,1-dioxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate

Uniqueness

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Tazarotene sulfoxide, a metabolite of the retinoid prodrug tazarotene, has garnered attention due to its biological activity, particularly in the context of dermatological therapies and angiogenesis. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of Tazarotene and Its Metabolites

Tazarotene is a third-generation retinoid that is primarily used in the treatment of acne vulgaris and psoriasis. Upon topical application, it is hydrolyzed into its active form, tazarotenic acid, which can further be metabolized into this compound and other polar metabolites. The pharmacokinetics of tazarotene indicate extensive protein binding (over 99%) and low systemic exposure following topical application, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

Angiogenesis Promotion

Recent studies have demonstrated that tazarotene promotes angiogenesis through several mechanisms:

- In Vitro Studies : Tazarotene significantly enhances the tube formation and branching morphogenesis of endothelial cells in culture. This effect is mediated by the activation of retinoic acid receptors (RARs), leading to increased expression of vascular endothelial growth factor (VEGF) and other proangiogenic factors such as hepatocyte growth factor (HGF) and placental growth factor (PGF) while decreasing antiangiogenic factors like pentraxin-3 .

- In Vivo Studies : In animal models, tazarotene has been shown to enhance wound healing by promoting blood vessel growth in Matrigel implants and accelerating tissue repair processes. For instance, in ear punch models, treatment with tazarotene resulted in rapid closure of wounds accompanied by normal skin regeneration and collagen maturation .

Metabolic Pathways

The metabolism of tazarotenic acid involves cytochrome P450 enzymes CYP26A1 and CYP26B1, which contribute to its conversion into various metabolites, including this compound. Understanding these metabolic pathways is essential for elucidating the pharmacological profile and potential side effects associated with tazarotene use .

Case Studies

Several clinical trials have evaluated the efficacy of tazarotene formulations in treating skin conditions:

- Acne Vulgaris : A Phase III study involving over 1,400 participants showed that tazarotene foam (0.1%) significantly reduced inflammatory and non-inflammatory lesions compared to a vehicle control. The results indicated a statistically significant improvement in skin condition as measured by the Investigator Static Global Assessment (ISGA) scale .

- Psoriasis : In another study focused on psoriasis vulgaris, short contact therapy with tazarotene gel demonstrated favorable outcomes with minimal irritant contact dermatitis reported among participants .

Data Tables

The following tables summarize key pharmacokinetic parameters and clinical trial results related to tazarotene and its metabolites.

| Parameter | Tazarotene Gel (0.1%) | Tazarotene Foam (0.1%) |

|---|---|---|

| AUC (0-tau) | Higher by 1.8-2.2-fold | Lower systemic exposure |

| Cmax | Higher by 1.8-2.2-fold | Lower systemic exposure |

| Mean plasma concentration (pg/mL) | 127.1 ± 70.92 | Not specified |

| Trial Phase | Participants | Outcome Measures | Results |

|---|---|---|---|

| Phase III Acne Study | 744 | Lesion reduction | Statistically significant reduction at week 12 (p < 0.001) |

| Phase III Psoriasis Study | Varies | Contact dermatitis incidence | Minimal incidence observed |

Properties

IUPAC Name |

ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSYAJPOMFRVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.